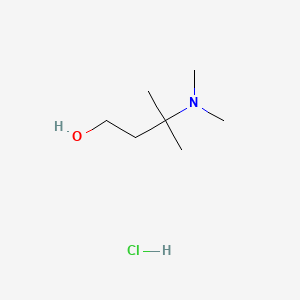
3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride is an organic compound that belongs to the class of tertiary amines. It is commonly used in various chemical and biochemical applications due to its unique properties. This compound is often utilized as a reagent in organic synthesis and has significant importance in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride typically involves the reaction of dimethylamine with 3-methyl-2-butanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-methyl-2-butanone+dimethylamine→3-(Dimethylamino)-3-methylbutan-1-ol
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt:
3-(Dimethylamino)-3-methylbutan-1-ol+HCl→3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
科学研究应用
3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is utilized in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and stability.
相似化合物的比较
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used in peptide synthesis and protein crosslinking.
3-Dimethylamino-1-propyl chloride hydrochloride: Utilized in organic synthesis and as a reagent.
Uniqueness
3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride is unique due to its specific structure and reactivity. Its tertiary amine group and hydroxyl group provide distinct chemical properties, making it valuable in various applications.
属性
分子式 |
C7H18ClNO |
|---|---|
分子量 |
167.68 g/mol |
IUPAC 名称 |
3-(dimethylamino)-3-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-7(2,5-6-9)8(3)4;/h9H,5-6H2,1-4H3;1H |
InChI 键 |
GYXGUXZABYDHMR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCO)N(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
![[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)
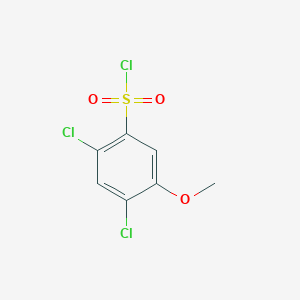
![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)

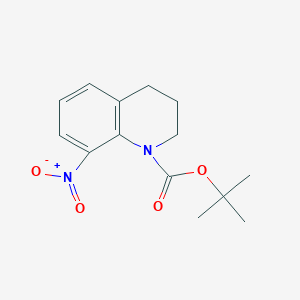
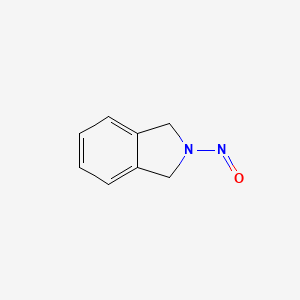
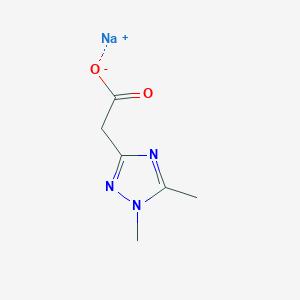
![tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)
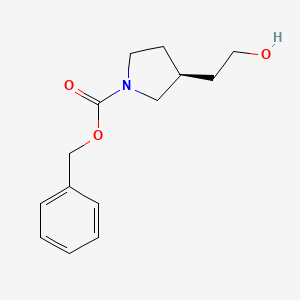
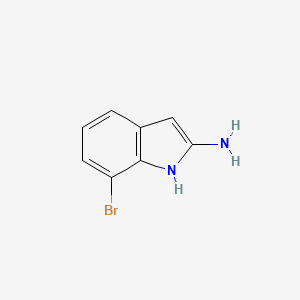
![2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole](/img/structure/B13501063.png)
